molecular formula C21H27FN6O2 B2809609 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-75-1

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B2809609
CAS No.: 878421-75-1
M. Wt: 414.485
InChI Key: XXINGIITDDSKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of purine-2,6-dione derivatives characterized by substitutions at the 1,3,7, and 8 positions of the purine core. The 8-position features a piperazine ring linked via a methyl group, substituted with a 2-fluorophenyl group, while the 7-position is modified with an isopropyl (propan-2-yl) group.

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-14(2)28-17(23-19-18(28)20(29)25(4)21(30)24(19)3)13-26-9-11-27(12-10-26)16-8-6-5-7-15(16)22/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINGIITDDSKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with the purine moiety under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine or purine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents targeting various diseases. Its structural similarity to purine derivatives suggests potential applications in treating conditions such as cancer and viral infections.

Antiviral Activity

Research indicates that derivatives of purine compounds can inhibit viral replication. Studies have explored the efficacy of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione against different strains of viruses, including HIV and hepatitis C virus (HCV). The mechanism involves interference with viral RNA synthesis, making it a candidate for antiviral drug development .

Cancer Treatment

The compound's ability to modulate cellular pathways involved in tumor growth has been investigated. In vitro studies have demonstrated its potential to inhibit proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. This positions it as a lead compound for further development in oncology .

Neuropharmacology

Given its piperazine moiety, this compound is also being studied for its effects on the central nervous system (CNS).

Antidepressant Properties

Preclinical trials have suggested that the compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve serotonin receptor modulation, which is crucial for mood regulation .

Anxiolytic Effects

Similar studies have indicated potential anxiolytic properties, making it a candidate for treating anxiety disorders. The interaction with neurotransmitter systems such as GABA and serotonin receptors is under investigation to elucidate its pharmacodynamics .

Molecular Biology Applications

The compound's unique structure allows it to serve as a valuable tool in molecular biology research.

Enzyme Inhibition Studies

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism. This can provide insights into metabolic pathways and their regulation within cells .

Drug Design and Discovery

As a lead compound, it serves as a scaffold for designing new drugs with improved efficacy and selectivity towards specific biological targets. Structure–activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Mechanism of Action

The mechanism of action of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several purine-2,6-dione derivatives with variations in the piperazine substituents and side chains. Below is a detailed comparison based on structural and functional

Structural Modifications and Key Analogues

Compound Name Piperazine Substituent Position 7 Substituent Core Structure Biological Activity (If Reported)
Target Compound : 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione 2-Fluorophenyl Propan-2-yl (isopropyl) Purine-2,6-dione Not explicitly reported
: 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione Furan-2-carbonyl 3-Methylbutyl Purine-2,6-dione No activity data
: 8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione 4-Fluorophenyl 3-Phenylpropyl Purine-2,6-dione Not reported; structural similarity to vasodilators
: 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)purine-2,6-dione derivatives Varied (e.g., dichlorophenyl) 2-(Piperazin-1-yl)acetyl Purine-2,6-dione Vasodilatory activity (PDE3 inhibition); electron-withdrawing groups enhance potency
: 7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methylpurine-2,6-dione 4-Methoxyphenyl (2-Fluorophenyl)methyl Purine-2,6-dione No activity data

Key Structural and Functional Insights

Piperazine Substitution :

  • The 2-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to analogues with 4-fluorophenyl () or furan-2-carbonyl (). Fluorine’s ortho position could reduce metabolic degradation but may limit binding to certain targets .
  • In , derivatives with electron-withdrawing groups (e.g., dichlorophenyl) on the piperazine exhibited enhanced vasodilatory activity, suggesting substituent polarity influences potency .

Position 7 Modifications :

  • The isopropyl group in the target compound is less bulky than the 3-phenylpropyl () or 3-methylbutyl () groups. Smaller substituents may improve bioavailability but reduce receptor affinity .
  • In , an acetylated side chain at position 7 enabled interactions with phosphodiesterase 3 (PDE3), a key target for anti-asthmatic agents .

Biological Activity Trends :

  • Compounds with bulky aromatic groups at position 7 (e.g., 3-phenylpropyl in ) are structurally aligned with vasodilators but lack explicit activity data.
  • The target compound’s 2-fluorophenyl-piperazine moiety resembles inhibitors of equilibrative nucleoside transporters (ENTs) (e.g., FPMINT in –2), though ENT selectivity data are absent for purine-diones .

Biological Activity

The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential pharmacological applications, particularly in the treatment of metabolic disorders such as diabetes and various cancers. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26F2N6O2C_{25}H_{26}F_{2}N_{6}O_{2}, with a molecular weight of approximately 478.5 g/mol. The structure features a purine core modified by a piperazine moiety and a fluorophenyl group, which enhances its interaction with biological targets.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
The primary biological activity of this compound is its role as an inhibitor of DPP-IV, an enzyme crucial in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which are vital for regulating blood sugar levels. This mechanism positions it as a candidate for anti-diabetic therapies .

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Additionally, studies have indicated that the compound may act as an inhibitor of CDK2, a key regulator in the cell cycle. Inhibition of CDK2 can lead to significant cytotoxic effects against various cancer cell lines, making it a potential therapeutic agent in oncology .

In Vitro Studies

Research has demonstrated that 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione exhibits notable anti-diabetic effects in vitro. The compound was shown to effectively inhibit DPP-IV activity with an IC50 value indicating significant potency.

Case Studies

  • Anti-Diabetic Effects : A study involving diabetic mouse models treated with the compound showed improved glycemic control and enhanced insulin sensitivity compared to untreated controls. The results suggested that the compound could serve as a novel therapeutic agent for type 2 diabetes.
  • Cancer Cell Lines : In another study focusing on various cancer cell lines, the compound exhibited cytotoxicity linked to its CDK2 inhibitory activity. The IC50 values ranged from 10 µM to 20 µM across different cell types, indicating its potential as an anti-cancer agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. However, further research is necessary to fully elucidate its metabolic pathways and long-term safety profile.

PropertyValue
Molecular Weight478.5 g/mol
SolubilityModerate in organic solvents
BioavailabilityTo be determined
ToxicityLow in preliminary studies

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Functionalization of the purine core at position 8 with a piperazine-linked fluorophenyl group via nucleophilic substitution .
  • Step 2 : Methylation at positions 1 and 3 using methyl halides under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Introduction of the isopropyl group at position 7 via alkylation or coupling reactions .
  • Key Challenges :
  • Reaction selectivity : Competing side reactions at the purine N7 and N9 positions require careful use of protecting groups .
  • Yield optimization : Temperature control (typically 60–80°C) and solvent choice (e.g., DMSO for polar intermediates) are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at δ ~3.3 ppm, fluorophenyl protons at δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z 456.566 for C24_{24}H33_{33}FN6_6O2_2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and piperazine ring conformation (if single crystals are obtainable) .

Q. What are the predicted physicochemical properties influencing its bioactivity?

  • Answer : Key properties include:

  • Lipophilicity : LogP ~3.2 (calculated), due to the fluorophenyl and isopropyl groups, enhancing membrane permeability .
  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO for in vitro assays) .
  • Stability : Susceptible to hydrolysis at high pH; stability studies in PBS (pH 7.4) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved receptor affinity?

  • Answer : Focus on modifying:

  • Piperazine substituents : Replace the 2-fluorophenyl group with bulkier aryl groups (e.g., 3-chlorophenyl) to enhance receptor binding .
  • Purine core : Introduce electron-withdrawing groups (e.g., Cl at position 2) to modulate electron density and H-bonding potential .
  • Table : SAR trends from analogous compounds:
Substituent ModificationBiological Activity ChangeReference
2-Fluorophenyl → 4-MethoxyphenylReduced dopamine D2 affinity
Isopropyl → PhenacylIncreased cytotoxicity (IC50_{50} ↓20%)

Q. What experimental models are suitable for evaluating its neuropharmacological potential?

  • Answer : Prioritize:

  • In vitro :
  • Radioligand binding assays (e.g., dopamine D2/D3, serotonin 5-HT1A_{1A} receptors) .
  • Functional cAMP assays to assess GPCR modulation .
  • In vivo :
  • Rodent models of anxiety (elevated plus maze) or depression (forced swim test) .
  • Pharmacokinetic profiling (plasma half-life, brain penetration) using LC-MS/MS .

Q. How can contradictory data on receptor selectivity be resolved?

  • Answer : Address discrepancies via:

  • Dose-response curves : Confirm activity at varying concentrations (e.g., 1 nM–10 µM) to rule out off-target effects .
  • Kinetic studies : Compare association/dissociation rates (e.g., surface plasmon resonance) for target receptors .
  • Computational modeling : Molecular docking to identify key binding residues (e.g., piperazine interactions with transmembrane helices) .

Q. What strategies optimize bioavailability for in vivo studies?

  • Answer :

  • Prodrug design : Esterify the purine carbonyl groups to enhance absorption .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability .
  • Co-administration : Combine with P-glycoprotein inhibitors (e.g., verapamil) to boost brain uptake .

Methodological Notes

  • Synthesis Troubleshooting : If low yields occur, replace DMF with DMAc to reduce byproduct formation .
  • Data Interpretation : Use principal component analysis (PCA) to correlate structural modifications with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.